molecular formula CH4N2O B131032 Urea-13C,15N2 CAS No. 78405-35-3

Urea-13C,15N2

Cat. No. B131032
CAS RN: 78405-35-3
M. Wt: 63.035 g/mol
InChI Key: XSQUKJJJFZCRTK-VMIGTVKRSA-N
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Description

Urea-13C,15N2 is a stable isotope-labeled version of urea, where carbon and nitrogen atoms are enriched with the isotopes 13C and 15N, respectively. This compound is utilized in various scientific studies due to its unique isotopic signature, which allows for tracing and analysis in different biological and chemical systems.

Synthesis Analysis

The synthesis of 13C and 15N labeled plant material can be achieved through a simple and cost-effective method involving foliar feeding of plants with a urea solution enriched in these isotopes. This method has been demonstrated with maize, where the plants were misted daily with the solution, resulting in significant enrichment of the isotopes in the plant tissues . Additionally, the synthesis of graphitic carbon nitride (g-C3N4) from urea has been explored, with solid-state NMR analysis confirming the successful assembly of urea into melem oligomers, which are extended into graphitic structures .

Molecular Structure Analysis

The molecular structure of urea-13C,15N2 can be studied using various spectroscopic techniques. For instance, NMR spectroscopy has been employed to investigate the structure of urea-formaldehyde resins, where 15N-enriched urea was used to provide detailed insights into the reaction network during synthesis . Similarly, the structural analysis of g-C3N4 synthesized from urea has been performed using solid-state NMR, revealing the in-plane structure and moieties of the material .

Chemical Reactions Analysis

Urea-13C,15N2 is involved in a range of chemical reactions. In the context of urea-formaldehyde resin synthesis, a complex reaction network is elucidated through detailed NMR spectroscopic studies, which involve the hydroxymethylation step and the formation of various methylol urea derivatives . Furthermore, the study of heterocyclic ureas has shown that these compounds can undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes, indicating their potential for self-assembly and mimicking peptide transitions .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea-13C,15N2 are closely related to its applications in research. For example, the use of hyperpolarized 13C,15N2-urea as an imaging marker in renal ischemia and reperfusion assessment is based on its correlation with the renal osmotic gradient, which is indicative of renal function . The enrichment levels of 13C and 15N in plant shoots and roots, as well as the recovery rates of these isotopes, provide insights into the physical and chemical behavior of urea-13C,15N2 in biological systems .

Scientific Research Applications

  • Renal Function Assessment :

    • Hyperpolarized 13C,15N2-urea has been explored as an imaging marker for renal injury, particularly in renal unilateral ischemic reperfusion injury (IRI). This application is significant as urea correlates with the renal osmotic gradient, an indicator of renal function (Nielsen et al., 2016).
  • Agricultural Research :

    • A novel method has been developed for small-scale production of 13C and 15N labeled plant material using foliar feeding of plants with urea solution. This technique is simpler and more cost-effective than traditional 13CO2 release methods in labelling chambers, making it valuable for research in terrestrial ecology (Schmidt & Scrimgeour, 2001).
  • Synthesis and Chemical Analysis :

    • Research on synthesizing 13C,15N3 labeled semicarbazide hydrochloride from 13C,15N2 doubly labeled urea and 15N2 labeled hydrazine hydrate demonstrates the versatility of urea-13C,15N2 in chemical synthesis. This study provides insights into the reaction conditions and yields, emphasizing the compound's utility in chemistry (Li Jie, 2010).
  • Medical Diagnostics and Research :

    • Stable isotopes like 13C and 15N have gained attention in clinical science for their safety and applicability in patient diagnostics and research. Urea-13C,15N2, being a stable isotope, fits into this trend, providing a non-radioactive alternative for clinical investigations (Halliday & Rennie, 1982).
  • Molecular Imaging :

    • The use of 13C,15N in endogenous substances like urea for dynamic nuclear polarization has made it possible to perform subsecond 13C MRI. This has implications for medical imaging, allowing for high-resolution imaging and potentially higher spatial or temporal resolution than current techniques (Golman et al., 2003).
  • Ecological Impact Studies :

    • Urea-13C has been utilized to investigate the role of urea as both a carbon and nitrogen source for cyanobacteria, particularly Microcystis aeruginosa. This research is crucial in understanding the ecological impact of urea in environments experiencing cyanobacterial blooms (Krausfeldt et al., 2019).
  • Catalysis and Chemical Reactions :

    • Investigations into the reactions of urea with other substances using NMR spectroscopy have provided valuable insights. For instance, studies on the reactions of labeled urea with nitric oxide and oxygen on various catalysts reveal the potential for urea in selective catalytic reduction (SCR) of NOx emissions (Jones et al., 2004).

Future Directions

Urea-13C,15N2 is currently used for the Urea Breath Test (UBT) and is available as a rapid diagnostic test for the detection of Helicobacter pylori infections . It has also been used in a study demonstrating the feasibility of using hyperpolarized [13C]t-butanol and [13C,15N2]urea for assessing in vivo perfusion in cervical spinal cord .

properties

IUPAC Name

bis(15N)(azanyl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973642
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea-13C,15N2

CAS RN

58069-83-3
Record name Urea-13C-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58069-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
TW Whaley, DG Ott - Journal of Labelled Compounds, 1975 - Wiley Online Library
Urea has been prepared from the reaction of carbon monoxide and ammonia in the presence of sulfur. The reaction has been applied to the synthesis of urea‐13C, urea‐12C …
S Alcicek, E Van Dyke, J Xu, S Pustelny, D Barskiy - 2022 - chemrxiv.org
Nuclear-spin hyperpolarization allows various magnetic-resonance applications in chemistry and medicine that are unattainable by standard methods. For such applications, …
Number of citations: 2 chemrxiv.org
S Alcicek, E Van Dyke, J Xu, S Pustelny… - Chemistry …, 2023 - Wiley Online Library
Parahydrogen‐based nuclear spin hyperpolarization allows various magnetic‐resonance applications, and it is particularly attractive because of its technical simplicity, low cost, and …
MJ Welch, A Cohen, HS Hertz, FC Ruegg… - Analytical …, 1984 - ACS Publications
An Isotope dilution mass spectrometrlc (ID/MS) method for serum urea Is described. The method utilizes urea-180 as the labeled Internal standard and Involves Isolation of urea from …
Number of citations: 50 pubs.acs.org
F Yaghobian, T Weimann, B Guettler, R Stosch - Lab on a Chip, 2011 - pubs.rsc.org
We present an on-chip approach for the quantification of biomarkers based on isotope-dilution surface-enhanced Raman scattering (IDSERS). The full procedure was realized on a few …
Number of citations: 14 pubs.rsc.org
Z Wang, P Ma, Y Wang, B Hou, C Zhou, H Tian, B Li… - Scientific reports, 2021 - nature.com
Endoplasmic reticulum (ER) stress is a cellular state that results from the overload of unfolded/misfolded protein in the ER that, if not resolved properly, can lead to cell death. Both acute …
Number of citations: 7 www.nature.com
F Michielin, GG Giobbe, C Luni, Q Hu, I Maroni… - Cell Reports, 2020 - cell.com
The specification of the hepatic identity during human liver development is strictly controlled by extrinsic signals, yet it is still not clear how cells respond to these exogenous signals by …
Number of citations: 24 www.cell.com
R Nandeshwar, P Mandal, S Tallur - IEEE Sensors Journal, 2023 - ieeexplore.ieee.org
Presence of excess urea in milk above the maximum permissible limit can result in serious health issues, including kidney failure. While several tests exist for measuring urea …
Number of citations: 0 ieeexplore.ieee.org
H Xin, F Deng, M Zhou, R Huang, X Ma, H Tian, Y Tan… - Iscience, 2021 - cell.com
Time of eating synchronizes circadian rhythms of metabolism and physiology. Inverted feeding can uncouple peripheral circadian clocks from the central clock located in the …
Number of citations: 27 www.cell.com
DS Hall - 2003 - search.proquest.com
Despite increasing bacterial resistance, cephalosporins are still one of the most important classes of antibiotics and will probably remain so in the foreseeable future. It has been …
Number of citations: 1 search.proquest.com

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